alpha-Cyclodextrin, hexakis(hydrogen sulfate)
CAS No.: 135514-70-4
Cat. No.: VC17168075
Molecular Formula: C36H72O54S6
Molecular Weight: 1561.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135514-70-4 |
|---|---|
| Molecular Formula | C36H72O54S6 |
| Molecular Weight | 1561.3 g/mol |
| IUPAC Name | (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid |
| Standard InChI | InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 |
| Standard InChI Key | FFWHUKVWDBRDGO-WWKXUIADSA-N |
| Isomeric SMILES | C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
| Canonical SMILES | C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Alpha-cyclodextrin, hexakis(hydrogen sulfate) retains the fundamental framework of its parent molecule, alpha-cyclodextrin, which consists of six D-glucopyranose units connected via α(1→4) linkages . The hexagonal macrocyclic structure forms a truncated cone with a hydrophobic interior cavity (diameter ~4.7–5.3 Å) and a hydrophilic exterior due to the presence of hydroxyl groups . The sulfation process introduces six hydrogen sulfate (-OSO3H) groups, typically at the C6 positions of the glucose units, as evidenced by synthetic analogs like hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin .
Molecular Formula: C36H72O54S6
Molecular Weight: 1561.3 g/mol
IUPAC Name: (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid.
Solubility and Stability Enhancements
Synthesis and Production
Synthetic Pathways
The synthesis of alpha-cyclodextrin, hexakis(hydrogen sulfate) involves a multi-step regioselective sulfation process. A representative method includes:
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Protection of Hydroxyl Groups: Selective protection of primary (C6) hydroxyl groups using trityl or tert-butyldimethylsilyl (TBDMS) ethers.
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Sulfation: Treatment with sulfur trioxide-triethylamine complex or chlorosulfonic acid to introduce sulfate groups at the C6 positions.
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Deprotection: Removal of protecting groups under mild acidic or basic conditions .
Large-scale production (kilogram quantities) has been achieved for related compounds, such as hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin, demonstrating the feasibility of industrial synthesis .
Analytical Characterization
Critical quality control parameters include:
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Degree of Substitution (DS): Confirmed via elemental analysis or ion chromatography to ensure six sulfate groups per molecule.
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Purity: Assessed using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .
Pharmaceutical and Biomedical Applications
Drug Delivery Systems
The compound’s ability to form inclusion complexes with hydrophobic drugs addresses key challenges in drug formulation:
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Solubility Enhancement: Complexation with poorly water-soluble drugs like paclitaxel increases solubility by up to 100-fold.
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Stability Improvement: Protects labile drugs (e.g., peptides) from enzymatic degradation in the gastrointestinal tract.
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Targeted Release: Sulfate groups enable pH-dependent release in tumor microenvironments or inflamed tissues due to interactions with overexpressed anionic sites .
Anticoagulant and Anti-inflammatory Effects
Sulfated cyclodextrins exhibit heparin-like anticoagulant activity by binding to antithrombin III, though with reduced potency compared to heparin . Preclinical studies suggest potential applications in managing thrombosis and inflammation.
Analytical Chemistry Applications
Chiral Separation in Capillary Electrophoresis
Alpha-cyclodextrin, hexakis(hydrogen sulfate) serves as a chiral selector in CE for resolving enantiomers of pharmaceuticals. Its sulfated structure provides:
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Enhanced Selectivity: Differential binding to enantiomers via hydrogen bonding and electrostatic interactions .
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Adjustable Mobility: Effective mobility () of analytes can be modulated by varying background electrolyte concentration, enabling fine-tuned separations .
Comparative Performance with Other Cyclodextrins
A study comparing sulfated alpha-, beta-, and gamma-cyclodextrins demonstrated that alpha-cyclodextrin, hexakis(hydrogen sulfate) exhibits unique selectivity for small, rigid analytes like catecholamines, whereas larger CDs (e.g., gamma derivatives) better accommodate bulky molecules .
Comparative Analysis with Other Cyclodextrins
| Property | Alpha-Cyclodextrin, Hexakis(HSO4) | Beta-Cyclodextrin | Hexakis(6-O-Sulfo)-Alpha-CD |
|---|---|---|---|
| Cavity Diameter (Å) | 4.7–5.3 | 6.0–6.5 | 4.7–5.3 |
| Solubility (g/100 mL) | >50 | 1.85 | >50 |
| Applications | Drug delivery, CE | Food industry | Antiviral agents |
| Sulfation Sites | C6 | N/A | C6 |
This sulfated derivative outperforms native alpha-cyclodextrin in solubility and interaction versatility while maintaining a smaller cavity size ideal for encapsulating compact molecules .
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